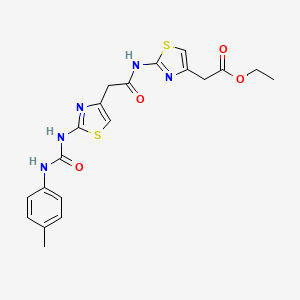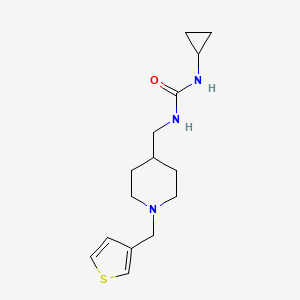![molecular formula C11H13NO2S B2704411 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline CAS No. 2567503-02-8](/img/structure/B2704411.png)
4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline is a chemical compound with the CAS Number: 2567503-02-8 . It has a molecular weight of 223.3 and its IUPAC name is 4-(bicyclo[1.1.1]pentan-1-ylsulfonyl)aniline .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the use of radical chemistry . This approach enables the assembly of valuable bicyclo[1.1.1]pentylamines scaffold directly through the amination transformation of highly strained [1.1.1]propellane . The process highlights two different and powerful radical-involved strategies including C-centered and N-centered radical pathways under appropriate conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bicyclo[1.1.1]pentane unit . This unit is a cyclobutyl-bridged cyclobutane , which confers unique structural features to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around its bicyclo[1.1.1]pentane (BCP) unit . While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .Aplicaciones Científicas De Investigación
Radical-Based Synthesis and Bioisostere Utilization
Bicyclo[1.1.1]pentylamines (BCPAs), including derivatives such as 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline, have garnered interest in the pharmaceutical industry as sp^3-rich bioisosteres of anilines and N-tert-butyl groups. A study detailed a facile synthesis method for 1,3-disubstituted BCPAs employing a twofold radical functionalization strategy. This approach enabled the straightforward creation of an array of valuable aniline-like isosteres, highlighting the compound's significance in drug design and development due to its unique structural and electronic properties (Helena D Pickford et al., 2021).
Medicinal Chemistry and Drug Design
In another research avenue, Bicyclo[1.1.1]pentane (BCP), closely related to this compound, was utilized as a bioisostere for aryl, internal alkynes, and tert-butyl groups in medicinal chemistry. The study introduced an efficient preparation method for sulfonyl alkynyl/allyl/cyano-substituted BCP derivatives through a novel radical-mediated difunctionalization of propellane. This method demonstrated high product diversity and excellent atom-economy, underscoring the adaptability of BCP structures in creating novel pharmacophores (Zhen Wu et al., 2021).
Synthesis of Functionalized Derivatives
The synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane represents another critical application. This protocol facilitated the production of valuable compounds bearing both selenoether/thioether and sulfone under mild conditions with good yields. Such functionalized derivatives are pivotal for further chemical transformations and pharmaceutical applications, demonstrating the versatility of BCP derivatives in synthetic organic chemistry (Zhen Wu et al., 2020).
Chemical Stability and Reactivity
A study on the oxidative cycloaddition and cross-coupling processes on unactivated benzene derivatives involving sulfonyl groups, such as those in this compound, showcased a formal dearomatizing [2 + 3] cycloaddition reaction. This reaction, facilitated by hypervalent iodine reagents, emphasizes the compound's role in generating complex molecular architectures through novel synthetic pathways, furthering its utility in advanced organic synthesis and materials science (G. Jacquemot et al., 2013).
Direcciones Futuras
The future direction concerning BCPAs, including 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline, is discussed in the literature . The research aims to provide some inspiration for this promising project . With the rise of green chemistry and precision therapy, the pursuit of targeted drugs featuring excellent tissue and cell selectivity, high efficiency, and the environment-friendly synthetic procedure has increasingly become a research trend .
Propiedades
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYCCCDWUEGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2704328.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2704329.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2704330.png)


![4-methyl-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2704335.png)
![6-({2-[(3-cyanobenzoyl)amino]ethyl}thio)-N-phenylnicotinamide](/img/structure/B2704337.png)
![1-(3-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2704338.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)
![5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704341.png)

![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2704348.png)


